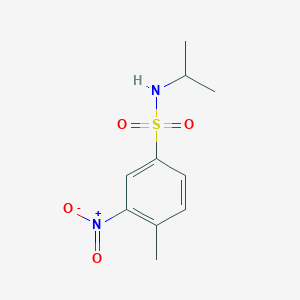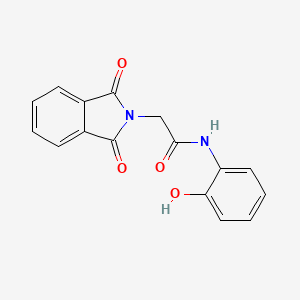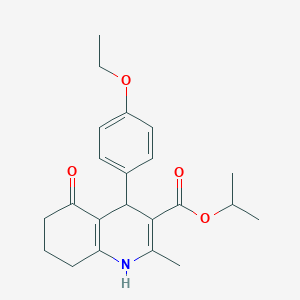![molecular formula C19H21N3O2S B5045702 1-Benzyl-3-[[2-(2-prop-2-enylphenoxy)acetyl]amino]thiourea](/img/structure/B5045702.png)
1-Benzyl-3-[[2-(2-prop-2-enylphenoxy)acetyl]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[[2-(2-prop-2-enylphenoxy)acetyl]amino]thiourea is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes a benzyl group, a phenoxyacetyl group, and a thiourea moiety.
Preparation Methods
The synthesis of 1-Benzyl-3-[[2-(2-prop-2-enylphenoxy)acetyl]amino]thiourea typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Preparation of 2-(2-prop-2-enylphenoxy)acetic acid: This can be achieved through the reaction of 2-prop-2-enylphenol with chloroacetic acid in the presence of a base.
Formation of the acyl chloride: The 2-(2-prop-2-enylphenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Reaction with benzylamine: The acyl chloride is reacted with benzylamine to form the amide intermediate.
Formation of the thiourea derivative: Finally, the amide intermediate is reacted with ammonium thiocyanate to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
1-Benzyl-3-[[2-(2-prop-2-enylphenoxy)acetyl]amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-[[2-(2-prop-2-enylphenoxy)acetyl]amino]thiourea has a wide range of scientific research applications, including:
Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[[2-(2-prop-2-enylphenoxy)acetyl]amino]thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety is known to interact with metal ions and enzymes, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in the observed biological effects. The benzyl and phenoxyacetyl groups may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
1-Benzyl-3-[[2-(2-prop-2-enylphenoxy)acetyl]amino]thiourea can be compared with other thiourea derivatives, such as:
1-Benzyl-3-phenyl-2-thiourea: This compound has a similar structure but lacks the phenoxyacetyl group, which may result in different biological activities.
1-Benzyl-3-methyl-2-thiourea: The presence of a methyl group instead of the phenoxyacetyl group can lead to variations in chemical reactivity and biological properties.
1-Benzyl-3-(2-phenoxypropionyl)-2-thiourea: This compound has a similar structure but with a different acyl group, which may affect its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-[[2-(2-prop-2-enylphenoxy)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-2-8-16-11-6-7-12-17(16)24-14-18(23)21-22-19(25)20-13-15-9-4-3-5-10-15/h2-7,9-12H,1,8,13-14H2,(H,21,23)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFDPRPOMDUKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(=O)NNC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5045626.png)

![N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B5045629.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-morpholinyl)nicotinamide](/img/structure/B5045644.png)
![N-(3-hydroxyphenyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5045647.png)
![2-Ethoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5045661.png)

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5045686.png)
![2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol](/img/structure/B5045693.png)


![N'-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide](/img/structure/B5045708.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5045719.png)

